molecular formula C29H26O5 B14585888 3,4,6-Tris(benzyloxy)-2-methylbenzoic acid CAS No. 61158-10-9

3,4,6-Tris(benzyloxy)-2-methylbenzoic acid

Cat. No.: B14585888
CAS No.: 61158-10-9
M. Wt: 454.5 g/mol
InChI Key: ZCKSBNOKAZSGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Tris(benzyloxy)-2-methylbenzoic acid is an organic compound characterized by the presence of three benzyloxy groups and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tris(benzyloxy)-2-methylbenzoic acid typically involves the protection of hydroxyl groups followed by benzylation. A common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tris(benzyloxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy groups can be reduced to hydroxyl groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

3,4,6-Tris(benzyloxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,6-Tris(benzyloxy)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy groups can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-Tris(benzyloxy)-2-methylbenzoic acid is unique due to the presence of three benzyloxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of binding affinity and specificity in biological applications.

Properties

CAS No.

61158-10-9

Molecular Formula

C29H26O5

Molecular Weight

454.5 g/mol

IUPAC Name

2-methyl-3,4,6-tris(phenylmethoxy)benzoic acid

InChI

InChI=1S/C29H26O5/c1-21-27(29(30)31)25(32-18-22-11-5-2-6-12-22)17-26(33-19-23-13-7-3-8-14-23)28(21)34-20-24-15-9-4-10-16-24/h2-17H,18-20H2,1H3,(H,30,31)

InChI Key

ZCKSBNOKAZSGMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.